molecular formula C9H6F2O B8068400 3-(3,5-Difluorophenyl)acrylaldehyde

3-(3,5-Difluorophenyl)acrylaldehyde

Cat. No.: B8068400
M. Wt: 168.14 g/mol
InChI Key: VUJNIOGUAYENEA-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)acrylaldehyde is an organic compound with the molecular formula C9H6F2O and a molecular weight of 168.14 g/mol . This compound features a phenyl ring substituted with two fluorine atoms at the 3 and 5 positions, and an acrylaldehyde group attached to the phenyl ring at the 3 position. It is a valuable intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(3,5-Difluorophenyl)acrylaldehyde involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a boron reagent and a halogenated precursor under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorophenyl)acrylaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

    Oxidation: 3-(3,5-Difluorophenyl)acrylic acid.

    Reduction: 3-(3,5-Difluorophenyl)acryl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,5-Difluorophenyl)acrylaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorophenyl)acrylaldehyde depends on the specific application and reaction it is involved in. In general, the aldehyde group can participate in nucleophilic addition reactions, while the fluorine atoms can influence the electronic properties of the phenyl ring, affecting reactivity and stability. The molecular targets and pathways involved will vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Difluorophenyl)propionaldehyde: Similar structure but with a propionaldehyde group instead of an acrylaldehyde group.

    3-(3,5-Difluorophenyl)acetaldehyde: Similar structure but with an acetaldehyde group instead of an acrylaldehyde group.

    3-(3,5-Difluorophenyl)benzaldehyde: Similar structure but with a benzaldehyde group instead of an acrylaldehyde group.

Uniqueness

3-(3,5-Difluorophenyl)acrylaldehyde is unique due to the presence of both the acrylaldehyde group and the difluorophenyl ring. This combination imparts specific reactivity and properties that can be advantageous in certain synthetic and research applications. The presence of fluorine atoms can enhance the stability and bioavailability of compounds derived from this intermediate, making it valuable in pharmaceutical research.

Properties

IUPAC Name

3-(3,5-difluorophenyl)prop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJNIOGUAYENEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C=CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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